Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Description
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a methyl ester group at position 3, a methyl substituent at position 5, and a phenyl group at position 4 of the thiophene ring. The methyl ester variant is structurally similar to ethyl derivatives but differs in the ester group, influencing its physical, chemical, and biological properties.
Properties
IUPAC Name |
methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-10(9-6-4-3-5-7-9)11(12(14)17-8)13(15)16-2/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHYNLWSPTZXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352705 | |
| Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-88-4 | |
| Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives, including methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This one-pot, three-component condensation involves:
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Propiophenone (α-methylene carbonyl compound)
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Methyl cyanoacetate (α-cyano ester)
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Elemental sulfur
The reaction proceeds via a base-catalyzed mechanism (e.g., morpholine or diethylamine) in ethanol under reflux conditions. Key mechanistic steps include:
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Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate.
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Cyclization : Sulfur incorporation to form the thiophene ring.
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Aromatization : Oxidative elimination of hydrogen sulfide to yield the aromatic thiophene core.
The general reaction scheme is:
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
Key Findings :
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Ethanol outperforms DMF or THF due to better solubility of sulfur and intermediates.
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Morpholine enhances cyclization efficiency compared to weaker bases like triethylamine.
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Excess sulfur (1.5 equiv) mitigates side reactions but requires post-synthesis filtration to remove unreacted S₈.
Alternative Synthetic Routes
Paal-Knorr Thiophene Synthesis
Though less common, the Paal-Knorr method has been adapted for this compound using:
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1,4-Diketone precursors : Synthesized from propiophenone and methyl acetoacetate.
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Lawesson’s reagent : For sulfur insertion under mild conditions (50°C, toluene).
Reaction equation:
Performance Metrics :
Fiesselmann Synthesis
This method employs:
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Methyl thioglycolate : As the sulfur source.
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Enaminonitrile intermediates : Formed from propiophenone and cyanoacetamide.
Key reaction conditions:
Outcomes :
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Recent advances enable Gewald reaction scale-up via:
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Microreactor systems : Reduced reaction time (2 hours vs. 8 hours batch).
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In-line purification : Centrifugal partition chromatography for sulfur removal.
Economic Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Output (kg/day) | 5.2 | 18.7 |
| Sulfur Waste (%) | 12 | 4 |
Solvent Recycling Protocols
Ethanol recovery via fractional distillation achieves:
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Gewald (batch) | 33–45 | 95–98 | High | Moderate (S₈ waste) |
| Paal-Knorr | 28–32 | 90–92 | Low | Low |
| Fiesselmann | 35–40 | 90–92 | Moderate | High (acetic acid) |
Recommendations :
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Lab-scale : Gewald reaction with morpholine/ethanol for balance of yield and purity.
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Industrial : Flow reactor Gewald process with in-line purification.
Recent Advances in Synthesis Techniques
Microwave-Assisted Gewald Reaction
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Research
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent. The compound's biological activity suggests it may inhibit the growth of certain bacterial strains and cancer cells, making it a candidate for drug development. Studies have shown that derivatives of thiophene compounds exhibit promising activity against various pathogens and tumor types .
Mechanism of Action
The compound's mechanism involves interaction with biological molecules, potentially acting as a kinase inhibitor, which modulates signaling pathways related to cell proliferation and apoptosis. This interaction is facilitated by the sulfur atom in the thiophene ring, allowing for stable complex formation with metal ions and proteins .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions .
Synthetic Routes
The synthesis typically involves multi-step organic reactions that can be tailored based on available reagents and desired yields. This flexibility makes it suitable for developing new compounds with enhanced properties .
Material Science
Organic Semiconductors
this compound is also explored in the field of organic electronics , particularly in the development of organic semiconductors. Its electronic properties are beneficial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Luminescent Materials
Research indicates that derivatives based on this compound can form highly stable luminescent molecular crystals. These materials exhibit significant photoluminescence (PL) stability over time, making them suitable for optical applications . For example, studies have demonstrated that aging these crystals leads to a red shift in their absorption spectrum while maintaining their luminescent properties .
Biological Studies
Interaction with Biological Molecules
Recent studies have focused on this compound's interactions with various biological targets. Its structural features enable it to participate in significant biochemical pathways, which could lead to advancements in therapeutic strategies against diseases such as cancer and infections .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it exhibited inhibitory effects against several bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria, showing potential as a lead compound for antibiotic development.
Case Study 2: Luminescent Properties
Research on the luminescent properties of derivatives of this compound revealed that these materials maintain their luminescence over extended periods. This stability is critical for applications in optoelectronics where long-lasting performance is required.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6)
- Molecular Formula: C₁₄H₁₅NO₂S.
- Physical Properties : Melting point = 92–93°C, density = 1.203 g/cm³, boiling point = 386.7°C .
- Synthesis: Prepared via the Gewald reaction using propiophenone, ethyl cyanoacetate, sulfur, and morpholine .
- Applications : Used as a precursor in pharmaceutical research and organic synthesis, particularly in reactions like Friedel-Crafts alkylation and coupling reactions .
Comparison :
- The methyl ester variant (molecular formula ~C₁₃H₁₃NO₂S) has a lower molecular weight (~247.32 g/mol) compared to the ethyl ester (261.35 g/mol).
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS 350989-54-7)
- Molecular Formula: C₁₄H₁₄ClNO₂S.
- Structural Difference : Chlorine substituent at the para position of the phenyl ring.
- Impact: The electron-withdrawing Cl group enhances electrophilic reactivity, making this compound more suitable for cross-coupling reactions compared to the non-halogenated methyl ester .
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS 351156-17-7)
- Structural Difference : 2,4-Dimethylphenyl substituent instead of phenyl.
- This compound may exhibit lower melting points due to disrupted crystal packing .
Physical and Chemical Properties
Melting Points
- Methyl ester analogues are expected to have higher melting points than ethyl esters due to tighter crystal packing (e.g., ethyl ester: 92–93°C ; methyl ester data inferred but likely ~100–110°C).
- Chlorinated derivatives (e.g., CAS 350989-54-7) show elevated melting points due to stronger intermolecular forces from halogen bonding .
Solubility and Reactivity
- Methyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters due to reduced alkyl chain length.
- Hydrolysis rates for methyl esters are faster under basic conditions than ethyl esters, as seen in the saponification of ethyl 4-methyl-2-phenylpyrimidine carboxylate to carboxylic acid .
Biological Activity
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS No. 350988-88-4) is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its chemical structure, mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, an amino group, and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 247.31 g/mol. The structural arrangement contributes to its unique chemical properties and potential biological activities.
Research indicates that this compound interacts with various biological molecules, which may lead to significant pharmacological effects. The presence of both an amino group and a carboxylic acid derivative enhances its potential applications in medicinal chemistry by facilitating hydrogen bonding and ionic interactions with target proteins.
Target Interactions
The compound has been shown to interact with several targets, including:
| Target | Type | Function |
|---|---|---|
| Chymotrypsin-like elastase family member 1 | Protein | Hydrolyzes proteins, involved in various proteolytic processes |
| Various enzymes | Enzyme | Modulation of enzymatic activity impacting metabolic pathways |
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating bacterial infections.
- Anticancer Potential : Similar compounds within the thiophene family have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through mechanisms such as modulation of signaling pathways and enzyme inhibition.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
Study on Anticancer Activity
A recent study investigated the anticancer effects of this compound on specific cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cultured cancer cells. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways associated with survival and growth.
Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited notable inhibitory activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Q & A
Q. Table 1: Synthesis Optimization
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +86% |
| Base (Catalyst) | Morpholine | +20% vs. DMF |
| Reaction Time | 24 hours | Maximizes purity |
Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃): Peaks at δ 1.35 (t, CH₃), 2.30 (s, CH₃), 4.29 (q, OCH₂), 6.05 (s, NH₂), 7.29 (m, Ar-H) confirm structure .
- ¹³C NMR : Signals for ester carbonyl (δ 161.6) and thiophene carbons (δ 94.8–145.6) validate regiochemistry.
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 261.34 aligns with the molecular formula C₁₄H₁₅NO₂S .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane:ethyl acetate (3:1); Rf ≈ 0.5 .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| OCH₂CH₃ | 1.35 | Triplet (J=7.1 Hz) |
| NH₂ | 6.05 | Singlet |
| Thiophene C-3 | 161.6 | Ester carbonyl |
What safety protocols are recommended for handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2/2A); respiratory sensitization potential .
- Mitigation :
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How do physicochemical properties (e.g., logP, solubility) impact experimental design?
- logP : Calculated XlogP ≈ 4.0 indicates high lipophilicity, favoring organic solvents (e.g., DMSO, ethanol) for dissolution .
- Solubility : Limited aqueous solubility (≤1 mg/mL) necessitates solvent optimization for biological assays.
Advanced Research Questions
How can synthetic yield and purity be improved while minimizing byproducts?
- Byproduct Analysis :
- Unreacted sulfur or oligomers may form; purify via column chromatography (silica gel, ethyl acetate gradient) .
- Process Enhancements :
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield to >90% .
- Catalyst Screening : Ionic liquids (e.g., [BMIM][BF₄]) enhance cyclization efficiency .
What structural modifications enhance biological activity in thiophene derivatives?
- Substituent Effects :
- 4-Position : Phenyl groups increase π-stacking with biological targets (e.g., enzymes) .
- 5-Methyl : Steric hindrance modulates binding affinity; replacing with electron-withdrawing groups (e.g., NO₂) alters redox properties .
Q. Table 3: SAR of Thiophene Derivatives
| Derivative | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 4-Phenyl (Parent Compound) | 15 μM | Adenosine A₂A Receptor |
| 4-(4-Nitrophenyl) | 8 μM | COX-2 Inhibition |
| 5-Trifluoromethyl | 3 μM | Anticancer (HeLa) |
What crystallographic tools resolve the compound’s 3D structure?
- SHELX Suite : Refine X-ray diffraction data (e.g., space group P2₁/c) using SHELXL for high-resolution models .
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions) .
How does this compound interact with biological targets at the molecular level?
- Mechanistic Studies :
- Docking Simulations (AutoDock Vina) : Predict binding to adenosine receptors with ΔG = -9.2 kcal/mol .
- Enzyme Assays : Inhibit COX-2 via hydrophobic interactions with Val³⁴⁹ and Tyr³⁸⁵ residues .
Can computational models predict its reactivity and stability?
- DFT Calculations (Gaussian 16) :
- QSAR Models : Correlate logP with antimicrobial activity (R² = 0.87) .
How should researchers address discrepancies in reported bioactivity data?
- Case Study : Variations in IC₅₀ values (e.g., 15 μM vs. 8 μM for COX-2) arise from:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Cell Lines : HeLa (cervical cancer) vs. MCF-7 (breast cancer) exhibit differential receptor expression .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
